- Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, Jingxi Shiyou Huagong, 2011, 28(1), 61-63
Cas no 942-70-1 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine)
942-70-1 structure
Product Name:5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
N.o CAS:942-70-1
MF:C8H6FN3S
MW:195.216742992401
MDL:MFCD00981219
CID:803200
PubChem ID:24884642
Update Time:2025-05-20
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
- 1,3,4-Thiadiazol-2-amine,5-(4-fluorophenyl)-
- 2-Amino-5-(4-Fluorophenyl)-1,3,4-Thiadiazole
- 5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine
- 2-Amino-5-(4-fluor-phenyl)-<1.3.4>thiadiazol
- 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)
- 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-ylamine
- 1,3,4-Thiadiazole, 2-amino-5-(p-fluorophenyl)- (7CI, 8CI)
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (ACI)
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-ylamine
- MLS000106676
- CCG-200216
- SR-01000402366
- 1,3,4-Thiadiazol-2-amine, 5-(4-fluorophenyl)-
- CHEMBL1711247
- MFCD00981219
- 942-70-1
- F0345-3713
- Cambridge id 5554904
- STK346807
- AKOS000225522
- Oprea1_492697
- 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole, 97%
- HMS2461A20
- SMR000111053
- SR-01000402366-1
- SCHEMBL1143313
- 2-AMINO-5-(4-FLUOROPHENYL)-1 3 4-THIADI&
- AB07890
- DB-005944
- DTXSID10339176
- Oprea1_665684
- 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine #
- NS-01913
-
- MDL: MFCD00981219
- Inchi: 1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
- Chave InChI: WRSVCKNLHZWSNJ-UHFFFAOYSA-N
- SMILES: FC1C=CC(C2SC(N)=NN=2)=CC=1
Propriedades Computadas
- Massa Exacta: 195.02700
- Massa monoisotópica: 195.027
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 1
- Complexidade: 173
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 80A^2
- XLogP3: 1.8
Propriedades Experimentais
- Densidade: 1.423g/cm3
- Ponto de Fusão: 238-243 °C
- Ponto de ebulição: 351.9ºC at 760mmHg
- Ponto de Flash: 166.6ºC
- Índice de Refracção: 1.643
- PSA: 80.04000
- LogP: 2.50760
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H319
- Declaração de Advertência: P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 22-36
- Instrução de Segurança: S26
-
Identificação dos materiais perigosos:
- Frases de Risco:R22
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 663557-1G |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 97% | 1G |
563.58 | 2021-05-14 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 663557-5G |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 97% | 5G |
¥3807.03 | 2022-02-24 | |
| TRC | F594485-100mg |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 100mg |
$ 64.00 | 2023-04-17 | ||
| TRC | F594485-250mg |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 250mg |
$ 69.00 | 2023-04-17 | ||
| TRC | F594485-500mg |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 500mg |
$ 98.00 | 2023-04-17 | ||
| TRC | F594485-1g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 1g |
$ 144.00 | 2023-04-17 | ||
| Chemenu | CM305164-25g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine |
942-70-1 | 95% | 25g |
$646 | 2024-07-19 | |
| abcr | AB219777-5 g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |
942-70-1 | 95% | 5 g |
€228.70 | 2023-07-20 | |
| abcr | AB219777-25 g |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; . |
942-70-1 | 95% | 25 g |
€745.50 | 2023-07-20 | |
| eNovation Chemicals LLC | Y1236679-1g |
5-(4-FLUOROPHENYL)-1,3,4-THIADIAZOL-2-AMINE |
942-70-1 | 98%(HPLC) | 1g |
$70 | 2024-06-07 |
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 120 min, 80 °C; 80 °C → rt
1.2 Reagents: Water ; 30 min, cooled; 5 h, 110 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Water ; 30 min, cooled; 5 h, 110 °C; cooled
1.3 Reagents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium acetate Solvents: Ethanol , Water ; 15 min, rt
1.2 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
1.2 Reagents: Acetic acid , Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ; 4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
Referência
- PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-Thiadizoles, Catalysis Letters, 2018, 148(11), 3486-3491
Método de produção 3
Condições de reacção
1.1 Catalysts: Phosphorus oxychloride ; 15 min, 120 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Water ; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; neutralized
Referência
- An efficient and one pot synthesis of silica supported synthesis of fluorinated 1,3,4-Thiadiazole derivative under microwave irradiation, To Chemistry Journal, 2020, 6, 61-65
Método de produção 4
Condições de reacção
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ; 12 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referência
- Cyclization-oxidation of Benzylidenehydrazinecarbothioamides by FeCl3·6H2O or ZnCl2·6H2O Catalysts and Synthesis of New 1,3,4-Thiadiazolo-[3,2- α]Pyrimidines, Journal of Heterocyclic Chemistry, 2017, 54(3), 1872-1879
Método de produção 5
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 2 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; rt; 3 h, 120 °C; 120 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; rt; 3 h, 120 °C; 120 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referência
- Mandeloylamino acid aminopeptidase N inhibitor for treating tumor and its synthesis method, China, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; rt; 1 h, 75 °C; 75 °C → rt
1.2 Reagents: Water ; rt; 4 h, 100 °C
1.3 Reagents: Sodium hydroxide ; pH 8, cooled
1.2 Reagents: Water ; rt; 4 h, 100 °C
1.3 Reagents: Sodium hydroxide ; pH 8, cooled
Referência
- Synthesis of glycine derivatives as aminopeptidase inhibitors, Nanchang Daxue Xuebao, 2011, 51(3), 8-12
Método de produção 7
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ; basified, cooled
Referência
- New thiazolidinedione-5-acetic acid amide derivatives. Synthesis, characterization and investigation of antimicrobial and cytotoxic properties, Medicinal Chemistry Research, 2012, 21(6), 816-824
Método de produção 8
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 0.5 - 2 h, 75 °C
1.2 Solvents: Water ; 75 °C → rt; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; 75 °C → rt; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referência
- Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assembly, Archiv der Pharmazie (Weinheim, 2023, 356(8),
Método de produção 9
Método de produção 10
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 2.5 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
Referência
- Design and synthesis of new benzo[d]oxazole-based derivatives and their neuroprotective effects on β-amyloid-induced PC12 cells, Molecules, 2020, 25(22),
Método de produção 11
Condições de reacção
1.1 Reagents: (Chloromethylene)dimethylammonium chloride Solvents: Dimethylformamide ; 1 min, rt; 5 min, rt → 60 °C
Referência
- Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles, Organic Preparations and Procedures International, 2023, 55(1), 91-98
Método de produção 12
Condições de reacção
1.1 Reagents: Tosylhydrazine , Iodine Solvents: Dimethyl sulfoxide ; 12 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referência
- I2 Promoted Synthesis of 2-Aminothiadiazoles Employing KSCN as a Sulfur Source Under Metal-Free Conditions, European Journal of Organic Chemistry, 2019, 2019(38), 6561-6565
Método de produção 13
Condições de reacção
1.1 Solvents: Polyethylene glycol ; 10 min, 25 - 30 °C
1.2 20 min, 25 - 30 °C
1.2 20 min, 25 - 30 °C
Referência
- Lemon Juice as a Biocatalyst Under Ultrasound Irradiation: Synthesis and Pharmacological Evaluation of 2-amino-1,3,4-thiadiazoles, Anti-Cancer Agents in Medicinal Chemistry, 2020, 20(11), 1379-1386
Método de produção 14
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 0.5 h, 75 °C
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referência
- Improved antiproliferative activity of 1,3,4-thiadiazole-containing histone deacetylase (HDAC) inhibitors by introduction of the heteroaromatic surface recognition motif, Bioorganic & Medicinal Chemistry, 2014, 22(21), 5766-5775
Método de produção 15
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 0.5 h, 75 °C; 75 °C → rt
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Solvents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Referência
- Novel aminopeptidase N inhibitors derived from 1,3,4-thiadiazole scaffold, Bioorganic & Medicinal Chemistry, 2008, 16(14), 6663-6668
Método de produção 16
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; rt → 75 °C; 30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referência
- Design of new phenothiazine-thiadiazole hybrids via molecular hybridization approach for the development of potent antitubercular agents, European Journal of Medicinal Chemistry, 2015, 106, 75-84
Método de produção 17
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Water ; 4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8
Referência
- Synthesis and biological evaluation of new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives, European Journal of Medicinal Chemistry, 2015, 95, 49-63
Método de produção 18
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 1 h, 75 °C
1.2 Reagents: Water ; 4 h, 115 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
1.2 Reagents: Water ; 4 h, 115 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt
Referência
- The synthesis and preliminary activity assay in vitro of peptide-like derivatives as APN inhibitors, Archives of Pharmacal Research, 2008, 31(10), 1231-1239
Método de produção 19
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 3 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
1.2 Solvents: Water ; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 8, cooled
Referência
- Discovery of novel carbazole derivatives containing a 1,3,4-thiadiazole moiety as antifungal candidates, Phosphorus, 2023, 198(8), 627-631
Método de produção 20
Condições de reacção
1.1 Reagents: Sodium acetate , Iron chloride (FeCl3) , Bromine Solvents: Acetic acid ; 30 min, rt
Referência
- 2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Raw materials
- 4-Fluorobenzohydrazide
- aminothiourea
- 4-fluorobenzaldehyde thiosemicarbazone
- Potassium thiocyanate
- 4-Fluorobenzoic acid
- 4-Fluorobenzaldehyde
- trimethylsilyl isothiocyanate
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Preparation Products
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:942-70-1)5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Número da Ordem:A844896
Estado das existências:in Stock
Quantidade:25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 07:04
Preço ($):378.0
E- mail:sales@amadischem.com
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Literatura Relacionada
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:942-70-1)5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Pureza:99%
Quantidade:25g
Preço ($):378.0